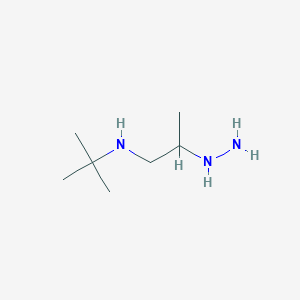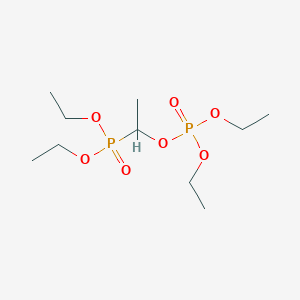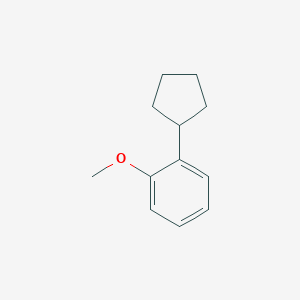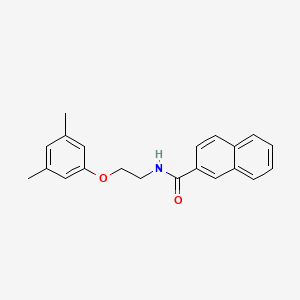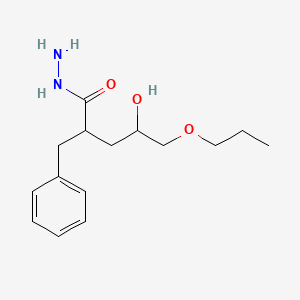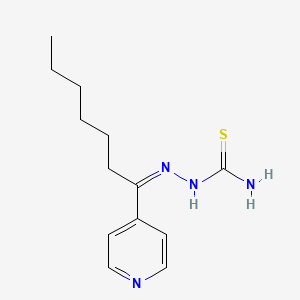
n-Hexyl 4-pyridyl ketone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexyl 4-pyridyl ketone thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Hexyl 4-pyridyl ketone thiosemicarbazone can be synthesized through the reaction of n-hexyl 4-pyridyl ketone with thiosemicarbazide. The reaction typically involves the condensation of the ketone with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiosemicarbazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
n-Hexyl 4-pyridyl ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of n-Hexyl 4-pyridyl ketone thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:
Anticancer Activity: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Coordination Chemistry: Acts as a ligand to form stable metal complexes, which can exhibit enhanced biological activities.
Comparison with Similar Compounds
n-Hexyl 4-pyridyl ketone thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
Methyl 4-pyridyl ketone thiosemicarbazone: Similar structure but with a methyl group instead of a hexyl group.
Di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone: Contains additional pyridyl rings and cyclohexyl groups, leading to different coordination chemistry and biological activities.
Di(2-pyridyl)ketone 4,4-dimethyl-3-thiosemicarbazone: Features dimethyl groups, which influence its reactivity and biological properties.
This compound stands out due to its unique hexyl chain, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
CAS No. |
3608-80-8 |
|---|---|
Molecular Formula |
C13H20N4S |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
[(Z)-1-pyridin-4-ylheptylideneamino]thiourea |
InChI |
InChI=1S/C13H20N4S/c1-2-3-4-5-6-12(16-17-13(14)18)11-7-9-15-10-8-11/h7-10H,2-6H2,1H3,(H3,14,17,18)/b16-12- |
InChI Key |
VZAONYUZXAMGGS-VBKFSLOCSA-N |
Isomeric SMILES |
CCCCCC/C(=N/NC(=S)N)/C1=CC=NC=C1 |
Canonical SMILES |
CCCCCCC(=NNC(=S)N)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



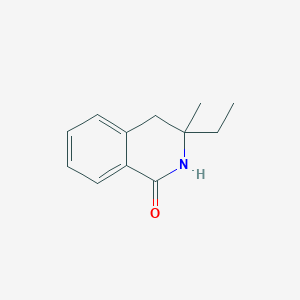
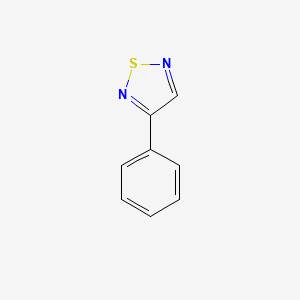
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
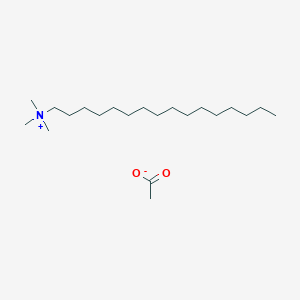
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)
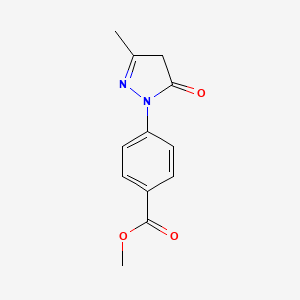
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
